Pent-1-yn-3-amine

Overview

Description

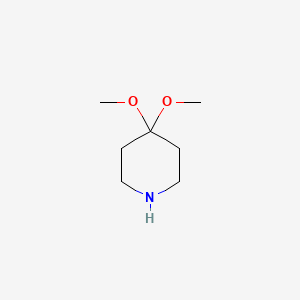

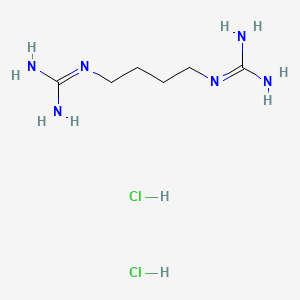

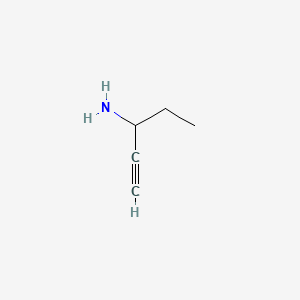

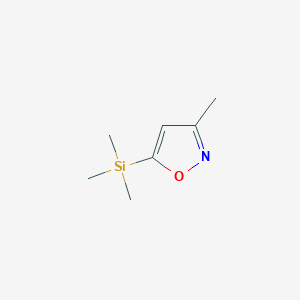

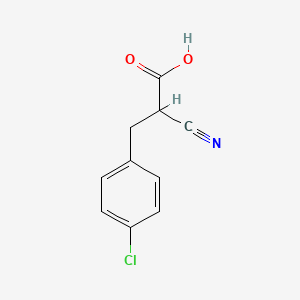

Pent-1-yn-3-amine, also known as 1-Pentyn-3-amine, is a chemical compound with the molecular formula C5H9N . It is a derivative of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of this compound involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . This reaction occurs in a refluxed toluene solution in the presence of a Pd2(DBA)3 catalyst, BINAP ligand, and excess MeONa .Molecular Structure Analysis

The molecular structure of this compound consists of a chain of five carbon atoms, with a nitrogen atom attached to the third carbon atom from one end . The first carbon atom in the chain is part of a triple bond, giving the molecule its ‘yn’ designation .Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the amine group and the triple bond. For instance, it can participate in click chemistry reactions with azide-containing organic compounds . Additionally, it can be used in the synthesis of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 83.132 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

1. Chemical Synthesis and Reactions

- Heterocyclic Steroids Synthesis : Thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne leads to the formation of 1-(m-methoxyphenoxy)-pentan-4-one, showcasing the role of pent-1-yn-3-amine derivatives in steroid synthesis (Kasturi et al., 1973).

- Synthesis of Pyrrolidine Derivatives : Pent-4-en-1-amines react with fluoroalkyl iodides to produce 2-fluoroalkyl pyrrolidine derivatives, indicating potential applications in the development of novel compounds (Zhu et al., 2011).

- Formation of Bicyclo[1.1.1]pentan-1-amine : Bicyclo[1.1.1]pentan-1-amine, derived from this compound, has significant medicinal chemistry applications (Goh et al., 2014).

- Synthesis of Acetylenic 2-Pyrazolines and Pyrazoles : Ketone derivatives of propargylamines, including this compound derivatives, are used in synthesizing fluorescent pyrazoline and pyrazole compounds (Odin et al., 2022).

2. Mechanistic Studies

- Role in Antitumor Agents : Amines play a critical role in the mechanism of pentathiepin antitumor agents, providing insights into drug development processes (Brzostowska & Greer, 2003).

- Strontium Complex Synthesis :

- Strontium Complex Synthesis : Tridentate β-diketiminate ligands, derived from amines like this compound, have been used to synthesize novel strontium complexes, highlighting the role of these amines in metal complex formation (George et al., 2012).

3. Spectroscopic Characterization and Computational Studies

- Novel Compound Characterization : A study on the synthesis and characterization of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine demonstrates the importance of this compound derivatives in developing new compounds with potential optical applications (Kose et al., 2012).

4. Photochemical Reactions

- Conversion of Bicyclic Amines : The conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical reactions opens avenues for creating complex primary amine building blocks in medicinal chemistry (Harmata et al., 2021).

5. Kinetic Investigations

- Palladium-catalyzed Arylation : Studies on the palladium-catalyzed arylation of pent-1-en-3-ol reveal the role of tertiary amines, such as this compound, in these reactions, providing insights into reaction mechanisms and kinetics (Benhaddou et al., 1988).

Safety and Hazards

properties

IUPAC Name |

pent-1-yn-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNZFDLOGHAYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326171 | |

| Record name | pent-1-yn-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5689-95-2 | |

| Record name | NSC525035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pent-1-yn-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

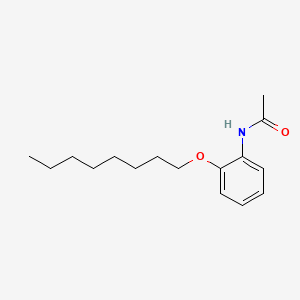

![Acetamide, N-[3-(octyloxy)phenyl]-](/img/structure/B3370880.png)